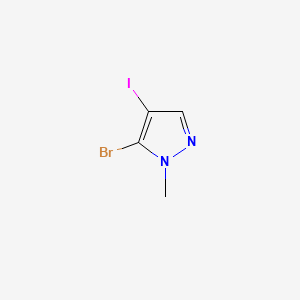

5-bromo-4-iodo-1-methyl-1H-pyrazole

Descripción

BenchChem offers high-quality 5-bromo-4-iodo-1-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-4-iodo-1-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-4-iodo-1-methylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrIN2/c1-8-4(5)3(6)2-7-8/h2H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJRWEZOFSVBJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)I)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrIN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.90 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2109726-53-4 | |

| Record name | 5-bromo-4-iodo-1-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthesis of 5-Bromo-4-iodo-1-methyl-1H-pyrazole: A Regiocontrolled Approach

Executive Summary

The synthesis of 5-bromo-4-iodo-1-methyl-1H-pyrazole presents a distinct regiochemical challenge due to the competing electronic demands of the pyrazole ring. Standard electrophilic aromatic substitution (EAS) favors the C4 position, while the C5 position is best accessed via base-mediated deprotonation (lithiation).

This guide details the only robust, scalable architectural route: C5-functionalization followed by C4-functionalization . Attempts to invert this order (installing Iodine at C4 first) will result in catastrophic failure during the subsequent C5-lithiation step due to rapid Lithium-Halogen Exchange (Li/I exchange).

This protocol outlines a high-yield, two-step workflow:

-

Thermodynamic Lithiation: Selective C5-bromination of 1-methylpyrazole.

-

Electrophilic Substitution: Regioselective C4-iodination of the 5-bromo intermediate.

Part 1: Retrosynthetic Logic & Mechanism

The "Halogen Dance" Trap

A common error in pyrazole functionalization is attempting to install the C4-iodine first.

-

Failed Route (4-I

5-Br): If one treats 4-iodo-1-methylpyrazole with n-BuLi to deprotonate C5, the reaction will not proceed as intended. The rate of Lithium-Iodine exchange ( -

Successful Route (5-Br

4-I): By installing the C5-bromide first (via lithiation), we secure the difficult position. The subsequent introduction of iodine at C4 utilizes standard EAS, which naturally targets the most nucleophilic remaining site (C4).

Pathway Visualization

The following diagram illustrates the divergent outcomes of the two strategies.

Caption: Comparative analysis of synthetic routes. Route B avoids the kinetic trap of halogen-metal exchange.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromo-1-methyl-1H-pyrazole

Objective: Regioselective functionalization of the C5 position via thermodynamic lithiation.

Scientific Rationale: Deprotonation of 1-methylpyrazole is kinetically favored at the N-methyl group (lateral lithiation) but thermodynamically favored at the C5 ring position. To ensure high purity, the reaction must be allowed to equilibrate to the thermodynamic C5-lithio species before quenching.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 1-Methylpyrazole | 1.0 | Substrate |

| n-Butyllithium (2.5M in hexanes) | 1.1 | Strong Base (Lithiation) |

| CBr | 1.2 | Electrophilic Bromine Source |

| THF (Anhydrous) | Solvent | Reaction Medium (0.2 M conc.) |

Protocol

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF and 1-methylpyrazole.

-

Cooling: Cool the solution to -78°C (dry ice/acetone bath).

-

Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C.

-

Critical Step: After addition, stir at -78°C for 30 minutes, then allow the solution to warm to -10°C for 30 minutes. This warming step promotes the rearrangement of any kinetic (lateral) lithio-species to the thermodynamic (C5) lithio-species [1].

-

-

Quenching: Cool the mixture back to -78°C . Add a solution of CBr

in THF dropwise. -

Workup: Stir for 1 hour, allowing to warm to RT. Quench with saturated NH

Cl. Extract with EtOAc (3x). Wash organics with brine, dry over Na -

Purification: Flash column chromatography (Hexanes/EtOAc gradient). C5-bromo isomer typically elutes after any trace 4-bromo byproduct (though 4-bromo formation is minimal in this route).

Step 2: Synthesis of 5-Bromo-4-iodo-1-methyl-1H-pyrazole

Objective: Regioselective iodination of the remaining activated C4 position.

Scientific Rationale:

With the C5 position blocked by bromine, the C4 position becomes the most nucleophilic site on the ring. N-Iodosuccinimide (NIS) is preferred over elemental iodine (

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 5-Bromo-1-methylpyrazole | 1.0 | Substrate |

| NIS (N-Iodosuccinimide) | 1.1 - 1.2 | Iodine Source |

| Acetonitrile (ACN) | Solvent | Polar Aprotic Solvent |

Protocol

-

Dissolution: Dissolve 5-bromo-1-methylpyrazole in Acetonitrile (0.5 M concentration).

-

Addition: Add NIS in a single portion at Room Temperature (RT). Protect from light (wrap flask in foil).

-

Reaction: Stir at RT for 4–12 hours. Monitor by TLC or LC-MS.

-

Note: If reaction is sluggish, heat to 50°C. The electron-withdrawing effect of the C5-bromide slightly deactivates the ring compared to the parent pyrazole, potentially requiring mild heat.

-

-

Workup: Dilute with EtOAc. Wash with 10% Na

S -

Purification: Recrystallization from Ethanol/Hexanes or silica gel chromatography.

Part 3: Analytical Validation & Troubleshooting

Expected Analytical Data

-

H NMR (CDCl

-

Product: Look for a singlet at

ppm (C3-H). The C5-H and C4-H signals from the starting material will be absent. -

Methyl Group: Singlet at

ppm.

-

-

C NMR:

-

Distinct shift of C4 carbon due to Iodine substitution (typically shifts upfield to

ppm due to the heavy atom effect). -

C5-Br carbon typically appears around

ppm.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Step 1: Low Yield / Mixture of Isomers | Kinetic control dominant (Lateral lithiation). | Ensure the reaction warms to -10°C before adding the electrophile to allow equilibration to C5-Li [1]. |

| Step 1: Recovery of Starting Material | Quenching by moisture. | Re-dry THF over molecular sieves; ensure Argon line integrity. |

| Step 2: Incomplete Iodination | Deactivated ring (C5-Br effect). | Increase NIS to 1.5 eq. and heat to 60°C. Add catalytic TFA (Trifluoroacetic acid) to activate NIS. |

| Step 2: Iodine Color Persists | Excess oxidant remaining. | Ensure thorough wash with Sodium Thiosulfate until organic layer is pale yellow/colorless. |

Process Workflow Diagram

Caption: Step-by-step operational workflow for the synthesis.

References

-

Regioselectivity in lithiation of 1-methylpyrazole. Begtrup, M., et al.[2] (2006).[2] Organic & Biomolecular Chemistry. Explains the kinetic (N-methyl) vs. thermodynamic (C5) lithiation control.

-

Comparative Guide to the Iodination of Pyrazoles. BenchChem Technical Guides. Reviews efficiency of NIS vs I2/HIO3 for electron-deficient pyrazoles.

-

Halogen–Metal Exchange on Bromoheterocyclics. Knochel, P., et al.[3] (2012). PMC / NIH. Details the rates of Li/Halogen exchange, confirming the risk of starting with iodo-species.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Nucleus: A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to 5-bromo-4-iodo-1-methyl-1H-pyrazole: Properties, Synthesis, and Application

Executive Summary: 5-bromo-4-iodo-1-methyl-1H-pyrazole is a strategically functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The pyrazole core is a well-established pharmacophore, recognized as a privileged scaffold in numerous FDA-approved therapeutics.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this versatile building block. Particular emphasis is placed on the differential reactivity of the carbon-iodine and carbon-bromine bonds, which allows for sequential, site-selective functionalization through modern cross-coupling methodologies. This unique characteristic makes it an invaluable intermediate for the construction of complex molecular architectures and the generation of diverse compound libraries for high-throughput screening.

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug design.[3] Its prevalence in blockbuster drugs stems from its favorable physicochemical properties and its ability to act as a versatile scaffold that can engage in various biological interactions, particularly hydrogen bonding. Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[1][4] The development of kinase inhibitors, such as Ruxolitinib and Ibrutinib, and phosphodiesterase type 5 (PDE5) inhibitors like Sildenafil, underscores the therapeutic importance of this heterocyclic core.[2] The subject of this guide, 5-bromo-4-iodo-1-methyl-1H-pyrazole, is designed for synthetic utility, providing two distinct reactive handles for chemists to elaborate upon this privileged structure.

Physicochemical and Spectroscopic Profile

The structural attributes of 5-bromo-4-iodo-1-methyl-1H-pyrazole dictate its physical characteristics and spectroscopic signatures.

Physical and Chemical Properties

A summary of the key identification and property data for this compound is presented below.

| Property | Value | Source |

| IUPAC Name | 5-bromo-4-iodo-1-methyl-1H-pyrazole | PubChem |

| CAS Number | 2109726-53-4 | [5] |

| Molecular Formula | C₄H₄BrIN₂ | [5] |

| Molecular Weight | 314.89 g/mol | PubChem |

| Monoisotopic Mass | 313.85994 Da | PubChem |

| Appearance | Expected to be an off-white to pale yellow solid | General observation for similar iodo-pyrazoles[1] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMF, DMSO, Dichloromethane, Ethyl Acetate) | General solubility of pyrazole derivatives[1] |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be simple and highly informative. Two key signals would be anticipated:

-

A singlet for the C3-proton, expected to appear in the aromatic region (δ 7.5-8.0 ppm). The precise chemical shift is influenced by the cumulative electron-withdrawing effects of the adjacent nitrogen and the halogens at positions 4 and 5.

-

A singlet for the N-methyl (N-CH₃) protons, anticipated further upfield (δ 3.8-4.2 ppm).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show four distinct signals:

-

Three signals for the pyrazole ring carbons (C3, C4, C5). The C4 and C5 carbons, being directly attached to iodine and bromine respectively, will appear as low-intensity signals at characteristic chemical shifts. The C-I carbon signal would typically be found further upfield compared to the C-Br carbon.

-

One signal for the N-methyl carbon, typically in the δ 35-40 ppm range.

-

-

Mass Spectrometry (MS): Mass spectral analysis is crucial for confirming the molecular weight and halogen composition.

-

Molecular Ion Peak (M⁺): The electron impact (EI) or electrospray ionization (ESI) mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br/~50.7% and ⁸¹Br/~49.3%) and iodine (¹²⁷I/100%). This results in two major peaks separated by 2 m/z units, with the [M]⁺ peak at m/z ≈ 314 and the [M+2]⁺ peak at m/z ≈ 316, in a roughly 1:1 ratio.

-

Fragmentation Pattern: The fragmentation of pyrazoles is well-documented.[6] Common fragmentation pathways include the loss of the N-methyl group, halogen atoms, and the characteristic expulsion of HCN from the heterocyclic ring.[6]

-

Synthesis Strategy and Experimental Protocol

The synthesis of 5-bromo-4-iodo-1-methyl-1H-pyrazole can be achieved through a regioselective halogenation sequence starting from the commercially available 1-methyl-1H-pyrazole. The rationale behind a sequential approach is to control the introduction of the two different halogens onto the pyrazole ring.

Proposed Synthetic Workflow

The proposed synthesis involves a two-step electrophilic substitution. Iodination is typically performed first at the more reactive C4 position, followed by bromination at the C5 position.

Caption: Proposed two-step synthesis of 5-bromo-4-iodo-1-methyl-1H-pyrazole.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be conducted by trained personnel with appropriate safety precautions.

Step 1: Synthesis of 5-bromo-1-methyl-1H-pyrazole

-

Reaction Setup: To a solution of 1-methyl-1H-pyrazole (1.0 eq) in acetonitrile (MeCN, ~0.5 M), add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

-

Execution: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The rationale for using NBS is that it is a mild and selective source of electrophilic bromine, minimizing side reactions.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford 5-bromo-1-methyl-1H-pyrazole.

Step 2: Synthesis of 5-bromo-4-iodo-1-methyl-1H-pyrazole

-

Reaction Setup: Dissolve 5-bromo-1-methyl-1H-pyrazole (1.0 eq) in dichloromethane (DCM, ~0.4 M). Add N-iodosuccinimide (NIS) (1.1 eq).

-

Execution: Cool the mixture to 0 °C and slowly add a catalytic amount of concentrated sulfuric acid. Stir the reaction at room temperature for 12-18 hours. The acid catalyst activates the NIS, making it a more potent electrophile to achieve iodination at the less reactive C4 position.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate, followed by a wash with saturated aqueous sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic fractions, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purification: Purify the resulting crude solid by recrystallization or column chromatography to yield the final product, 5-bromo-4-iodo-1-methyl-1H-pyrazole.

Chemical Reactivity and Synthetic Utility

The primary value of this molecule lies in the differential reactivity of its C-I and C-Br bonds, enabling selective, sequential cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Br bond. This allows for a modular approach to building complex molecules.

Selective Cross-Coupling Strategy

A typical synthetic strategy involves first performing a cross-coupling reaction at the C4-iodo position, followed by a second, distinct coupling at the C5-bromo position.

Caption: Selective sequential cross-coupling strategy.

Protocol: Selective Suzuki Coupling at the C4-Position

-

Reaction Setup: In an oven-dried flask, combine 5-bromo-4-iodo-1-methyl-1H-pyrazole (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃) (2.5 eq).

-

Execution: Purge the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1 ratio). Heat the reaction mixture to 80-100 °C and stir for 2-12 hours.

-

Rationale: The choice of a Pd(0) catalyst and a suitable base is standard for Suzuki couplings. The higher reactivity of the C-I bond ensures that the reaction proceeds selectively at the C4 position, leaving the C-Br bond intact for subsequent transformations.

-

Monitoring & Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer and concentrate.

-

Purification: Purify the product via column chromatography to isolate the 4-aryl-5-bromo-1-methyl-1H-pyrazole intermediate.

Applications in Drug Discovery

This building block is an ideal starting point for synthesizing libraries of compounds for screening against various biological targets.

-

Kinase Inhibitors: Many kinase inhibitors utilize a substituted heterocyclic core to anchor into the ATP-binding site. This scaffold allows for the introduction of a variety of substituents at the C4 and C5 positions to probe the pocket and optimize binding affinity and selectivity.

-

PDE5 Inhibitors: Sildenafil analogues can be synthesized using this intermediate.[1] The pyrazole core can be elaborated into the pyrazolopyrimidinone system characteristic of these drugs, with diverse groups appended to modulate potency and pharmacokinetic properties.

-

Agrochemicals: Beyond pharmaceuticals, substituted pyrazoles are also used in the development of modern herbicides and fungicides.[7]

Safety and Handling

While specific toxicity data for 5-bromo-4-iodo-1-methyl-1H-pyrazole is not available, related halogenated aromatic compounds are generally considered irritants.

-

GHS Hazards (Predicted): Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

5-bromo-4-iodo-1-methyl-1H-pyrazole emerges as a highly valuable and versatile building block for chemical synthesis. Its defining feature is the presence of two different halogen atoms on the privileged pyrazole scaffold, which can be addressed in a selective and sequential manner using well-established palladium-catalyzed cross-coupling reactions. This predictable reactivity provides chemists with a powerful tool for the efficient construction of complex, highly substituted pyrazole derivatives, accelerating the discovery and development of new therapeutic agents and agrochemicals.

References

-

PubChem. 5-bromo-4-iodo-1-methyl-1H-pyrazole. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 5-Bromo-1-methyl-1H-pyrazole. National Center for Biotechnology Information. Available from: [Link]

-

New Journal of Chemistry Supporting Information. Available from: [Link]

-

Wikidata. 5-Bromo-4-methyl-1H-pyrazole. Available from: [Link]

-

ResearchGate. A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. Available from: [Link]

- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

Growing Science. Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Available from: [Link]

-

Future Medicinal Chemistry. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]

-

ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]

-

PubChemLite. 5-bromo-1-methyl-1h-pyrazole (C4H5BrN2). Available from: [Link]

-

Biointerface Research in Applied Chemistry. Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. Available from: [Link]

-

ACS Publications. Solvent- and Electrolyte-Dependent Highly Selective Electrochemical Transfer Hydrogenation of Pyrazolo[1,5-a]pyrimidines. Available from: [Link]

-

PubChem. 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

International Journal of Research and Applied Science & Engineering Technology. A Review on Pyrazole and their Biological Activity. Available from: [Link]

-

ChemSynthesis. 5-bromo-5-nitro-4-phenyl-4,5-dihydro-1H-pyrazole. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijraset.com [ijraset.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. 5-bromo-4-iodo-1-methyl-1H-pyrazole | C4H4BrIN2 | CID 164719323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde | C5H5BrN2O | CID 2794634 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Analysis of 5-bromo-4-iodo-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the novel compound 5-bromo-4-iodo-1-methyl-1H-pyrazole. Due to the absence of experimentally acquired spectra in publicly available literature, this document leverages established principles of spectroscopy and comparative data from structurally related pyrazole derivatives to offer a robust, predictive spectral characterization. Such an analysis is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.

Molecular Structure and the Rationale for Spectral Prediction

The structure of 5-bromo-4-iodo-1-methyl-1H-pyrazole (C₄H₄BrIN₂) presents a unique substitution pattern on the pyrazole core. The presence of two different halogens (bromine and iodine), a methyl group on a nitrogen atom, and a single aromatic proton creates a distinct electronic environment that will be reflected in its spectral data.

Our predictive approach is grounded in the fundamental principles of NMR and MS, specifically:

-

Electronegativity and Anisotropic Effects: The electron-withdrawing inductive effects of the bromine and iodine atoms will significantly deshield adjacent protons and carbons, shifting their NMR signals downfield.

-

Substituent Chemical Shift (SCS) Effects: By analyzing empirical data from known substituted pyrazoles, we can estimate the chemical shifts of the pyrazole ring proton and carbons.

-

Mass Spectrometry Fragmentation Patterns: The fragmentation of the molecular ion in MS is governed by the relative strengths of the chemical bonds and the stability of the resulting fragments. The presence of bromine and iodine will lead to characteristic isotopic patterns.

Predicted Mass Spectrum Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For 5-bromo-4-iodo-1-methyl-1H-pyrazole, we anticipate a complex and informative mass spectrum.

Molecular Ion Peak and Isotopic Pattern

The molecular weight of 5-bromo-4-iodo-1-methyl-1H-pyrazole is 314.86 g/mol . A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak ([M]⁺). Bromine has two common isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in an approximate 1:1 ratio. Iodine is monoisotopic (¹²⁷I). This will result in a characteristic doublet for any fragment containing bromine, with the two peaks separated by 2 m/z units and having nearly equal intensity.

The predicted mass spectrum will therefore show a molecular ion region with two major peaks at approximately m/z 314 and 316, corresponding to the [M]⁺ ions containing ⁷⁹Br and ⁸¹Br, respectively.

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is expected to proceed through several key pathways, initiated by the loss of the substituents.

Caption: Predicted major fragmentation pathways for 5-bromo-4-iodo-1-methyl-1H-pyrazole.

Summary of Predicted Mass Spectrometry Data

| m/z (Predicted) | Interpretation | Key Features |

| 314/316 | Molecular Ion [M]⁺ | 1:1 isotopic pattern for Bromine |

| 234 | [M - Br]⁺ | Loss of a bromine radical |

| 187/189 | [M - I]⁺ | Loss of an iodine radical, 1:1 Bromine isotopic pattern |

| 299/301 | [M - CH₃]⁺ | Loss of a methyl radical, 1:1 Bromine isotopic pattern |

| 67 | [C₃H₃N₂]⁺ | Pyrazole core fragment |

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, exhibiting two key singlets corresponding to the single aromatic proton on the pyrazole ring and the protons of the N-methyl group.

Chemical Shift Predictions

-

H-3 Proton: The proton at the C-3 position of the pyrazole ring is the only aromatic proton. Its chemical shift will be influenced by the adjacent iodine at C-4 and the N-methyl group. Halogens on aromatic rings generally cause a downfield shift. We predict this proton to appear as a singlet in the region of δ 7.5 - 7.8 ppm .

-

N-Methyl Protons: The three protons of the methyl group attached to the N-1 nitrogen will also appear as a singlet. This signal is expected in the range of δ 3.8 - 4.1 ppm .

Predicted ¹H NMR Data Summary

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 7.5 - 7.8 | Singlet (s) |

| N-CH₃ | 3.8 - 4.1 | Singlet (s) |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. We predict four distinct signals corresponding to the three carbons of the pyrazole ring and the one carbon of the N-methyl group.

Chemical Shift Predictions

The chemical shifts of the pyrazole ring carbons are significantly influenced by the attached substituents.

-

C-5 (Bromo-substituted): This carbon, directly bonded to the electronegative bromine atom, is expected to be significantly deshielded. Its predicted chemical shift is in the range of δ 135 - 140 ppm .

-

C-4 (Iodo-substituted): The carbon bearing the iodine atom will experience a strong deshielding effect, though typically less pronounced than bromine in some heterocyclic systems. We predict its resonance to be in the region of δ 90 - 95 ppm .

-

C-3: This carbon, bonded to the sole ring proton, will have a chemical shift influenced by the adjacent iodine and the overall electronic nature of the ring. Its predicted chemical shift is around δ 130 - 135 ppm .

-

N-CH₃: The carbon of the N-methyl group is expected to resonate in the aliphatic region, with a predicted chemical shift of δ 35 - 40 ppm .

Predicted ¹³C NMR Data Summary

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-5 | 135 - 140 |

| C-3 | 130 - 135 |

| C-4 | 90 - 95 |

| N-CH₃ | 35 - 40 |

Experimental Protocols for Spectral Acquisition

To validate these predictions, the following general protocols for acquiring high-quality NMR and MS spectra are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 5-bromo-4-iodo-1-methyl-1H-pyrazole.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved.

-

-

Instrument Setup and Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

-

Temperature: Standard room temperature (e.g., 298 K).

-

¹H NMR Acquisition:

-

Use a standard single-pulse sequence.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Caption: Standard workflow for NMR spectral analysis.

Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

-

Instrument Setup and Data Acquisition:

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.

-

ESI-MS: Infuse the sample solution directly into the ESI source and acquire the spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

-

EI-MS: Introduce the sample into the EI source to generate the molecular ion [M]⁺˙ and observe its fragmentation.

-

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR and MS spectra of 5-bromo-4-iodo-1-methyl-1H-pyrazole. While based on established spectroscopic principles and data from analogous compounds, experimental verification is essential for definitive structural confirmation. The provided protocols offer a clear path for researchers to obtain and interpret the spectral data for this novel pyrazole derivative, facilitating its use in further scientific endeavors.

References

- Due to the predictive nature of this guide for a novel compound, direct literature citations for its spectral data are not available. The principles of NMR and MS interpretation are based on established knowledge in the field of organic spectroscopy.

Physical and chemical properties of substituted bromo-iodopyrazoles

An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted Bromo-Iodopyrazoles

Abstract

Substituted bromo-iodopyrazoles represent a class of highly versatile and strategically significant heterocyclic intermediates in modern chemistry. Their unique electronic properties, stemming from the distinct halogen substituents on the pyrazole core, enable a wide range of selective chemical transformations. This technical guide provides an in-depth analysis of the synthesis, physicochemical properties, and chemical reactivity of these compounds. We will explore the causal mechanisms behind their regioselective synthesis and differential reactivity in cross-coupling reactions, offering field-proven insights for researchers, scientists, and drug development professionals. This document is designed not as a rigid template, but as a comprehensive scientific narrative, complete with detailed experimental protocols, comparative data, and logical diagrams to fully elucidate the utility of bromo-iodopyrazoles as foundational building blocks in medicinal chemistry and materials science.

Introduction: The Strategic Value of Halogenated Pyrazoles

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an attractive core for designing biologically active molecules.[1][2] The strategic introduction of halogen atoms, particularly bromine and iodine, onto this scaffold dramatically enhances its synthetic utility.

Bromo-iodopyrazoles are not merely halogenated derivatives; they are precision tools for molecular construction. The key to their value lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds. The C-I bond is weaker and more readily undergoes oxidative addition to palladium(0) catalysts, allowing for selective functionalization at the iodinated position while the C-Br bond remains intact for subsequent transformations.[3] This predictable, stepwise reactivity is invaluable for the efficient assembly of complex molecular architectures required for high-potency, selective drug candidates.[4][5]

Furthermore, these halogen atoms, particularly iodine, can participate in halogen bonding—a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and protein-ligand binding.[6][7][8] This dual capability of serving as a reactive handle and a director of intermolecular interactions has led to 4-halopyrazoles being described as "magic bullets" in biochemical structure determination.[6][7][8] This guide will provide the foundational knowledge required to harness the full potential of these powerful synthetic intermediates.

Synthesis of Substituted Bromo-Iodopyrazoles

The synthesis of bromo-iodopyrazoles is governed by the principles of electrophilic aromatic substitution and directed ortho-metalation. The choice of methodology is dictated by the desired regiochemistry of the final product.

Regioselective Halogenation: Targeting the C4 and C5 Positions

The pyrazole ring is highly reactive towards electrophilic attack, with substitution typically occurring at the C4 position, which is the most electron-rich.[9] However, by leveraging different synthetic strategies, both C4- and C5-halogenated isomers can be accessed with high selectivity.

-

C4-Iodination (Electrophilic Substitution) : Direct iodination of the pyrazole ring using an electrophilic iodine source is the most common method for introducing iodine at the C4 position. Reagents like molecular iodine (I₂) in the presence of an oxidizing agent such as Ceric Ammonium Nitrate (CAN) or a combination of I₂/HIO₃ are highly effective.[10][11] N-Iodosuccinimide (NIS) is another widely used reagent that often provides cleaner reactions under milder conditions.[10] The electron-rich nature of the C4 position drives the high regioselectivity of this reaction.

-

C5-Iodination (Lithiation and Trapping) : The C5 proton of N-substituted pyrazoles exhibits significant acidity, particularly when electron-withdrawing groups are present at other positions.[10] This allows for selective deprotonation at C5 using a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C). The resulting lithium pyrazolide can then be trapped with an electrophilic iodine source, such as molecular iodine, to afford the 5-iodo derivative exclusively.[10][12]

The following diagram illustrates the divergent pathways to selectively iodinate the pyrazole core.

Caption: Regioselective iodination of a substituted pyrazole core.

Synthesis of a Di-substituted Bromo-Iodopyrazole

To create a bromo-iodopyrazole, a sequential halogenation strategy is employed. For instance, to synthesize 4-bromo-3-iodo-1H-pyrazole, one would typically start with a precursor that allows for the introduction of one halogen, followed by the other. A common route involves the protection of the pyrazole nitrogen, followed by sequential halogenation steps.

Protocol 2.2.1: Synthesis of 4-Bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole[13]

This protocol provides a representative example of protecting the pyrazole nitrogen, which facilitates handling and subsequent reactions.

Step 1: N-H Protection of 4-Bromo-3-iodo-1H-pyrazole

-

To a solution of 4-bromo-3-iodo-1H-pyrazole (10.0 g, 0.037 mol) in dichloromethane (CH₂Cl₂), add a catalytic amount of trifluoroacetic acid (TFA).

-

Add ethyl vinyl ether slowly at a temperature between 28-33 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction carefully with a saturated solution of sodium bicarbonate.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from n-hexane to yield 4-bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole as slightly yellow crystals.

Self-Validation: The success of the protection step is confirmed by ¹H NMR spectroscopy, which will show the appearance of signals corresponding to the ethoxyethyl group (a quartet around 5.5 ppm for the NCH proton, and a triplet and quartet for the ethyl group).[13]

Physicochemical Properties

The physical and chemical properties of bromo-iodopyrazoles are a direct consequence of the interplay between the aromatic pyrazole core and the electronic and steric effects of the halogen substituents.

Crystallography and Solid-State Structure

X-ray crystallography provides definitive insights into the molecular geometry and intermolecular interactions of these compounds. The crystal structure of 4-iodo-1H-pyrazole reveals that it forms non-isostructural catemers (chains) through N-H···N hydrogen bonding, a motif it shares with 4-fluoro-1H-pyrazole.[14] In contrast, the bromo and chloro analogs are isostructural and form trimeric H-bonding motifs.[14] This difference in solid-state packing highlights the subtle influence of the halogen substituent on supramolecular assembly.

| Compound | H-Bonding Motif | System | Space Group | Reference |

| 4-Iodo-1H-pyrazole | Catemer | Orthorhombic | P2₁2₁2₁ | [14] |

| 4-Bromo-1H-pyrazole | Trimer | Monoclinic | P2₁/c | [14] |

| 4-Chloro-1H-pyrazole | Trimer | Monoclinic | P2₁/c | [14] |

| 4-Fluoro-1H-pyrazole | Catemer | Orthorhombic | Pnma | [14] |

| Table 1: Comparison of solid-state hydrogen bonding motifs in 4-halopyrazoles. |

Spectroscopic Characterization

Spectroscopic techniques are essential for the routine characterization and structural elucidation of substituted bromo-iodopyrazoles.

-

NMR Spectroscopy :

-

¹H NMR : The chemical shift of the pyrazole ring protons is influenced by the electronegativity and position of the halogen substituents. For example, in 4-bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole, the C5-H proton appears as a singlet at δ 8.19 ppm.[13]

-

¹³C NMR : The carbon atoms directly attached to the halogens exhibit characteristic chemical shifts. The C-I bond often results in a signal at a higher field (lower ppm value) compared to what might be expected based on electronegativity alone, due to the "heavy atom effect." In the same example, the C4-Br and C3-I carbons appear at δ 102.6 and 102.7 ppm, respectively.[13]

-

-

Infrared (IR) Spectroscopy : The N-H stretching frequency in N-unsubstituted pyrazoles is a sensitive probe of hydrogen bonding. In the solid state, 4-iodo-1H-pyrazole shows a distinct band associated with N-H stretching around 3110 cm⁻¹, which is characteristic of its catemeric structure.[14] This differs from the broader bands observed for the trimeric bromo and chloro analogs.[14]

-

Rotational Spectroscopy : Gas-phase studies using chirped-pulse Fourier transform microwave spectroscopy have provided precise geometric and electronic structural information.[6] Analysis of the nuclear quadrupole coupling constants for bromine and iodine confirms that these molecules are planar and provides insight into the charge distribution around the halogen atoms, which is directly relevant to their ability to form halogen bonds.[6][7]

Chemical Reactivity and Synthetic Utility

The synthetic power of bromo-iodopyrazoles stems from the differential reactivity of the C-I and C-Br bonds in transition-metal-catalyzed cross-coupling reactions.

Selective Cross-Coupling Reactions

The C-I bond has a lower bond dissociation energy than the C-Br bond, making it significantly more reactive towards oxidative addition to Pd(0) catalysts. This reactivity difference can be exploited to perform selective couplings at the iodinated position under conditions that leave the C-Br bond untouched. Subsequently, the C-Br bond can be functionalized under more forcing conditions. This stepwise approach is a cornerstone of modern synthetic strategy, enabling the controlled and efficient construction of polysubstituted pyrazoles.[3][5]

Commonly employed reactions include:

-

Suzuki-Miyaura Coupling : Formation of C-C bonds with boronic acids/esters.[5]

-

Sonogashira Coupling : Formation of C-C bonds with terminal alkynes.[5][13]

-

Heck Reaction : Formation of C-C bonds with alkenes.[15]

The diagram below outlines the workflow for the sequential functionalization of a hypothetical bromo-iodopyrazole.

Caption: Sequential cross-coupling via differential halogen reactivity.

Protocol 4.1.1: Palladium-Catalyzed Direct C5-Arylation of 1-Benzyl-4-iodopyrazole[4]

This protocol demonstrates the chemoselective C-H activation/arylation at the C5 position, leaving the C4-iodo group available for subsequent cross-coupling, illustrating the robustness of the C-I bond under these specific conditions.

Materials:

-

1-Benzyl-4-iodopyrazole

-

Aryl bromide (e.g., 4-bromobenzonitrile)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium acetate (KOAc)

-

Dimethylacetamide (DMA)

Procedure:

-

In an oven-dried Schlenk tube, combine 1-benzyl-4-iodopyrazole (1.5 mmol), the aryl bromide (1 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), and KOAc (2 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous DMA (3 mL) via syringe.

-

Seal the tube and place the reaction mixture in a preheated oil bath at 150 °C for 16 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel.

Trustworthiness: The self-validating nature of this protocol lies in the product analysis. Successful C5-arylation without affecting the C4-iodo substituent is confirmed by NMR and mass spectrometry, which will show the incorporation of the aryl group and the retention of the iodine atom.[4]

Applications in Drug Discovery

The synthetic flexibility of bromo-iodopyrazoles makes them invaluable starting points for generating libraries of complex molecules for biological screening.

Core Scaffolds for Kinase Inhibitors

Pyrazole derivatives are prominent in the design of kinase inhibitors for treating cancers and inflammatory diseases.[5] The 4-iodopyrazole scaffold is a particularly powerful intermediate. The iodine atom serves as a versatile anchor point for Suzuki or Sonogashira couplings to introduce various aryl, heteroaryl, or alkynyl groups that can probe the deep pockets of an enzyme's active site, leading to potent and selective inhibitors.[5]

Caption: Synthetic utility of 4-iodopyrazole as a key intermediate.

Role of Halogen Bonding

Beyond their role as synthetic handles, the halogen atoms on the pyrazole ring can directly contribute to biological activity through halogen bonding. This is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic partner, such as a carbonyl oxygen or an aromatic ring on a protein.[6] The ability of 4-bromo- and 4-iodopyrazole to form halogen bonds of comparable strength to well-known halogen bond donors makes them attractive for rational drug design, where these interactions can be engineered to enhance binding affinity and selectivity.[6][7][8]

Conclusion

Substituted bromo-iodopyrazoles are a powerful and versatile class of chemical intermediates. Their value is rooted in a combination of factors: the privileged nature of the pyrazole scaffold, the highly regioselective methods available for their synthesis, and the predictable, differential reactivity of the C-Br and C-I bonds in modern cross-coupling reactions. This allows for a modular and efficient approach to building molecular complexity. An understanding of their fundamental physical properties, from solid-state packing to gas-phase electronic structure, provides the causal framework for their application. For researchers in drug discovery and materials science, mastering the chemistry of bromo-iodopyrazoles opens a gateway to novel and complex molecular architectures with tailored functions.

References

- JOCPR. Quantitative Assessment of Relative Reactivity of Pyrazole and Thiazole in Halogenation Reactions Using Hydrodynamic Voltammetry. Journal of Current Chemical and Pharmaceutical Sciences.

- Wang, Z., et al. (2007). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water.

- Petrova, M., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2016(5), 233-252.

-

Bauer, J. A., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

-

ResearchGate. (2020). The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound. [Link]

-

Beilstein Journal of Organic Chemistry. (2018). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry, 14, 259-267. [Link]

-

Legon, A. C., et al. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. The Journal of Chemical Physics, 147(21), 214303. [Link]

- Pintori, C., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. European Journal of Organic Chemistry, 2015(19), 4259-4266.

-

Pereira, C. M. P., et al. (2008). Synthesis of 4-iodopyrazoles: A Brief Review. Mini-Reviews in Organic Chemistry, 5(4), 331-335. [Link]

-

NROChemistry. (2008). Reactions with Halogens. [Link]

-

ResearchGate. X‐ray single crystal structure of 3 a. [Link]

-

University of Bristol Research Portal. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. Journal of Chemical Physics, 147(21), 214303. [Link]

-

Stadlbauer, W., et al. (2017). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Arkivoc, 2017(4), 234-255. [Link]

-

Boyle, G. A., et al. (2020). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry, 85(21), 13735–13745. [Link]

-

Bîcu, E., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8192. [Link]

-

Li, Y., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

-

Vrije Universiteit Amsterdam Research Portal. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. Journal of Chemical Physics, 147(21), 214303. [Link]

-

Al-Ostoot, F. H., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 12(18), 11211-11229. [Link]

-

Bîcu, E., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8192. [Link]

-

ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Link]

-

Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 919-940. [Link]

-

El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 8. research.vu.nl [research.vu.nl]

- 9. jocpr.com [jocpr.com]

- 10. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. arkat-usa.org [arkat-usa.org]

- 14. mdpi.com [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

Application Note: Regioselective Suzuki-Miyaura Coupling of 5-Bromo-4-iodo-1-methyl-1H-pyrazole

Topic: Selective Suzuki-Miyaura coupling of 5-bromo-4-iodo-1-methyl-1H-pyrazole Content Type: Application Notes and Protocols

Executive Summary

The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing ubiquitously in kinase inhibitors (e.g., Crizotinib, Ruxolitinib). The 1,4,5-trisubstituted pyrazole motif poses a unique synthetic challenge: differentiating between halogen handles to allow sequential, programmable functionalization.

This guide details the chemoselective and regioselective functionalization of 5-bromo-4-iodo-1-methyl-1H-pyrazole. By exploiting the significant bond dissociation energy (BDE) difference between C–I (approx. 65 kcal/mol) and C–Br (approx. 81 kcal/mol), researchers can exclusively target the C4 position under mild conditions, reserving the C5 position for subsequent transformations. This protocol validates the "C4-First" strategy, providing high-yield access to complex molecular architectures without the need for protecting group manipulations.

Mechanistic Principles & Strategic Analysis

The Selectivity Hierarchy

The success of this reaction relies on the kinetic rates of oxidative addition , the rate-determining step in the catalytic cycle for aryl halides.

-

Electronic Factor: The C4–I bond is significantly weaker and more polarizable than the C5–Br bond. Palladium(0) inserts into the C–I bond orders of magnitude faster.

-

Steric Factor: The C5 position is flanked by the N-methyl group (N1) and the bulky iodine/substituent at C4. This "ortho-like" steric crowding further retards oxidative addition at C5 compared to the relatively exposed C4 position.

Reaction Pathway Visualization

The following diagram illustrates the bifurcated pathway where kinetic control leads to the Mono-Coupled Product (C4), while thermodynamic forcing conditions are required to access the Bis-Coupled Product.

Caption: Kinetic bifurcation in the Suzuki-Miyaura coupling of dihalo-pyrazoles. The green path represents the standard protocol described below.

Critical Reaction Parameters

Optimization of the C4-selective coupling requires balancing reactivity to ensure complete conversion of the iodide while suppressing premature reactivity at the bromide.

| Parameter | Recommended Choice | Rationale |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | The "gold standard" for aryl iodides. Triphenylphosphine is bulky enough to stabilize Pd(0) but labile enough to allow fast oxidative addition at C-I. More active catalysts (e.g., Pd(dtbpf)Cl₂) risk activating the C-Br bond. |

| Solvent | DME/Water (4:1) | Dimethoxyethane (DME) offers excellent solubility for organic substrates and miscibility with water. The aqueous phase is critical for dissolving the inorganic base and activating the boronic acid. |

| Base | Na₂CO₃ (2.0 equiv) | A mild base is preferred. Stronger bases (Cs₂CO₃, K₃PO₄) or hydroxide bases can accelerate the reaction too much, eroding regioselectivity or causing protodeboronation of unstable boronic acids. |

| Temperature | 60°C - 80°C | Sufficient to drive the C-I coupling but generally below the activation energy threshold for the sterically hindered C5-Br bond. |

Experimental Protocols

Protocol A: Regioselective C4-Arylation (The "Mild" Route)

Target: 4-Aryl-5-bromo-1-methyl-1H-pyrazole

Materials:

-

5-Bromo-4-iodo-1-methyl-1H-pyrazole (1.0 equiv)

-

Arylboronic acid (1.1 equiv)[1]

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)[1]

-

Sodium Carbonate (Na₂CO₃) (2.0 equiv)

-

Solvent: DME (degassed) and Water (degassed) (4:1 ratio)

Step-by-Step Methodology:

-

Setup: In a glovebox or under a steady stream of Argon, charge a reaction vial (equipped with a magnetic stir bar) with the dihalo-pyrazole (1.0 mmol, 287 mg), arylboronic acid (1.1 mmol), and Na₂CO₃ (2.0 mmol, 212 mg).

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 58 mg). Note: Pd(PPh₃)₄ is air-sensitive; minimize exposure.

-

Solvation: Seal the vial with a septum. Evacuate and backfill with Argon (x3). Syringe in degassed DME (4 mL) and degassed Water (1 mL).

-

Reaction: Heat the mixture to 70°C in an oil bath or heating block. Stir vigorously.

-

Monitoring: Check reaction progress via LC-MS or TLC after 2 hours.

-

Success Criteria: Disappearance of starting material (SM) and appearance of mono-coupled product.

-

Warning Sign: If bis-coupled product appears (>5%), lower temperature to 50°C immediately.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient). The C4-product typically elutes before the bis-product.

Protocol B: Sequential C5-Functionalization (The "Forced" Route)

Target: 4,5-Diaryl-1-methyl-1H-pyrazole

To functionalize the remaining 5-bromo position, the steric hindrance of the N-methyl group and the newly installed C4-aryl group must be overcome.

Modifications for Step 2:

-

Catalyst Switch: Switch to Pd₂(dba)₃ with an electron-rich, bulky ligand like XPhos or SPhos . These ligands facilitate oxidative addition into hindered bromides.

-

Base: Use K₃PO₄ (3.0 equiv).

-

Solvent: 1,4-Dioxane (anhydrous).

-

Temperature: 100°C - 110°C (Reflux).

Troubleshooting & Optimization Matrix

Common issues encountered during the coupling of poly-halogenated heterocycles and their solutions.

| Observation | Root Cause | Corrective Action |

| Low Conversion of SM | Catalyst deactivation or insufficient heat. | Ensure solvents are rigorously degassed (O₂ kills Pd(0)). Increase temp to 80°C. Check boronic acid purity. |

| Loss of Selectivity (Bis-coupling) | Reaction too energetic; "Hot" catalyst. | Reduce temp to 50-60°C. Reduce catalyst loading to 2 mol%. Switch to a less active catalyst (e.g., PdCl₂(PPh₃)₂). |

| Protodeboronation | Unstable boronic acid (e.g., 2-heteroaryl). | Use Boronic Acid Pinacol Esters (BPin) instead of free acids. Switch base to KF or CsF (anhydrous conditions). |

| De-iodination (Hydrodehalogenation) | Beta-hydride elimination pathway active. | Avoid alcoholic solvents (EtOH, MeOH). Ensure water is the only proton source. |

References

-

General Reactivity of Halopyrazoles

-

Microwave-Assisted Protocols

-

Sequential Coupling Strategies

- Title: Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.

- Source: Beilstein Journal of Organic Chemistry, 2016.

-

URL:[Link]

-

Mechanistic Insight (I vs Br)

- Title: Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction.

- Source: Molecules, 2023.

-

URL:[Link]

Sources

Application Note: Precision Regioselective Sonogashira Coupling of 5-Bromo-4-iodo-1-methyl-1H-pyrazole

Executive Summary & Strategic Rationale

This guide details the regioselective functionalization of 5-bromo-4-iodo-1-methyl-1H-pyrazole . This scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., JAK, BRAF inhibitors) due to its ability to project substituents into specific hydrophobic pockets.

The Synthetic Challenge: The molecule contains two electrophilic sites: the C4-iodide and the C5-bromide. The Solution: Exploiting the significant differential in bond dissociation energies (BDE) and oxidative addition rates between C–I and C–Br bonds.

-

C4-Iodo: High reactivity (

fast). Undergoes oxidative addition with Pd(0) at ambient temperature. -

C5-Bromo: Lower reactivity (

slow). Sterically hindered by the adjacent

This differential allows for orthogonal cross-coupling : engaging the C4 position first under mild conditions while leaving the C5-bromide intact for subsequent diversification (e.g., Suzuki, Buchwald-Hartwig, or a second Sonogashira).

Mechanistic Logic & Regioselectivity

The success of this protocol relies on kinetic control. The oxidative addition of Pd(0) to the aryl halide is the rate-determining step (RDS) in the catalytic cycle.

Reactivity Hierarchy

-

C4-I (Target): The C–I bond is weaker (~65 kcal/mol) and the iodine atom is more polarizable, facilitating rapid oxidative addition.

-

C5-Br (Latent): The C–Br bond is stronger (~81 kcal/mol). Furthermore, the ortho-effect from the

-methyl group creates a steric barrier that significantly retards Pd insertion at C5 compared to the more accessible C4 position.

DOT Diagram: Reaction Pathway & Selectivity

The following diagram visualizes the kinetic branching that ensures product purity.

Caption: Kinetic branching diagram showing the preferential oxidative addition at C4-I (Green Path) vs. C5-Br (Red Path).

Experimental Protocols

Protocol A: C4-Selective Sonogashira Coupling

Objective: Install an alkyne at C4 while preserving the C5-Br bond. Scale: 1.0 mmol (adaptable).

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Amount | Role |

| 5-Bromo-4-iodo-1-methyl-1H-pyrazole | 1.0 | 287 mg | Substrate |

| Terminal Alkyne (e.g., Phenylacetylene) | 1.1 | ~112 mg | Coupling Partner |

| PdCl₂(PPh₃)₂ | 0.03 (3 mol%) | 21 mg | Pre-catalyst |

| CuI (Copper(I) Iodide) | 0.05 (5 mol%) | 9.5 mg | Co-catalyst |

| Triethylamine (Et₃N) | 3.0 | 0.42 mL | Base/Solvent System |

| THF (Anhydrous) | N/A | 5.0 mL | Solvent |

Step-by-Step Methodology

-

Preparation: Oven-dry a 25 mL Schlenk tube or microwave vial containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Charging: Add the pyrazole substrate (287 mg), PdCl₂(PPh₃)₂ (21 mg), and CuI (9.5 mg) to the vessel.

-

Inerting: Cap the vessel and cycle vacuum/Argon three times to remove oxygen. (Oxygen causes homocoupling of the alkyne, i.e., Glaser coupling).

-

Solvent Addition: Syringe in anhydrous THF (5 mL) and Et₃N (0.42 mL).

-

Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe.

-

Reaction: Stir at Room Temperature (20–25°C) for 4–6 hours.

-

Monitoring: Check TLC (Hexane/EtOAc).[7] The starting material (Rf ~0.6) should disappear, replaced by a fluorescent spot (Rf ~0.5).

-

Optimization: If conversion is slow after 6h, warm gently to 40°C. Do not exceed 50°C to avoid C5 reactivity.

-

-

Work-up: Dilute with EtOAc (20 mL), wash with saturated NH₄Cl (to sequester Cu), then brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography on silica gel (Gradient: 0→20% EtOAc in Hexanes).

Expected Yield: 85–95% Key Observation: Retention of the C5-Br peak in ¹H-NMR (no shift or loss) and MS (isotopic pattern of Br).

Protocol B: Sequential C5-Functionalization (Optional)

Objective: React the C5-Br position after Protocol A is complete. Context: The C5-Br is sterically hindered by the N-Me and electronically deactivated.

Reagents & Conditions

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂ (5 mol%) + SPhos or XPhos (10 mol%) | Buchwald biaryl ligands are required to overcome steric hindrance at C5. |

| Base | K₃PO₄ (2.0 equiv) | Stronger inorganic base aids transmetallation in hindered systems. |

| Solvent | Toluene or 1,4-Dioxane | Allows for higher reaction temperatures. |

| Temp | 90–100°C | Energy barrier for C–Br insertion is significantly higher. |

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning or inactive Pd. | Ensure solvents are degassed. Switch to Pd(PPh₃)₄ if the iodide is unusually sluggish, but keep T < 40°C. |

| Homocoupling (Alkyne Dimer) | Oxygen presence. | Rigorous degassing (freeze-pump-thaw recommended). Add alkyne slowly (syringe pump) to keep concentration low. |

| Loss of Selectivity (C5 reacting) | Temperature too high. | strictly maintain T < 45°C. Use less active catalyst (PdCl₂(PPh₃)₂ instead of XPhos-Pd). |

| Dehalogenation (Loss of Br) | Hydride source present. | Avoid using alcohols (MeOH, EtOH) as cosolvents. Ensure solvent is dry. |

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

-

Laha, J. K., et al. (2013). Regioselective functionalization of 4,5-dihalo-1-methyl-1H-pyrazoles via Suzuki–Miyaura cross-coupling. Tetrahedron Letters, 54(29), 3794-3797.

-

Bach, T., et al. (2004). Regioselective Cross-Coupling Reactions of Polyhalogenated Heterocycles. Wiley-VCH.

-

BenchChem Application Note. (2025). Protocols for 4-Iodopyrazole in Suzuki/Sonogashira Coupling Reactions.

-

(General reference for pyrazole reactivity).

-

Safety Warning:

-

Acetylides: Copper acetylides can be shock-sensitive when dry. Always quench reactions with acid or ammonium chloride before drying.

-

Pressure: If performing Protocol B in a sealed vial at 100°C, ensure the vessel is rated for pressure.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. html.rhhz.net [html.rhhz.net]

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 5-bromo-4-iodo-1-methyl-1H-pyrazole

Abstract

This document provides a comprehensive technical guide for the selective Buchwald-Hartwig amination of 5-bromo-4-iodo-1-methyl-1H-pyrazole. For researchers, medicinal chemists, and process development scientists, this guide offers in-depth insights into reaction design, a detailed experimental protocol for achieving high regioselectivity, and robust troubleshooting strategies. By leveraging the inherent reactivity differences between the carbon-iodine and carbon-bromine bonds, this protocol prioritizes the selective formation of a C-N bond at the 4-position of the pyrazole ring, a crucial transformation for the synthesis of complex nitrogen-containing heterocycles in drug discovery and materials science.

Introduction: Strategic C-N Bond Formation in Heterocyclic Chemistry

The Buchwald-Hartwig amination has emerged as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and organic electronic materials.[1] The ability to construct these bonds under relatively mild conditions has replaced harsher, more limited classical methods.[1]

The substrate at the heart of this guide, 5-bromo-4-iodo-1-methyl-1H-pyrazole, presents a valuable opportunity for selective functionalization. Dihalogenated heterocycles are powerful building blocks, allowing for sequential, site-selective cross-coupling reactions to build molecular complexity. The key to unlocking this potential lies in exploiting the differential reactivity of the two halogen substituents. In the context of the Buchwald-Hartwig amination, the oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step and is highly dependent on the nature of the halogen.[2] The generally accepted reactivity trend is I > Br > Cl, providing a reliable handle for achieving regioselectivity.[2] This principle forms the foundation of the protocol detailed herein, which is designed to selectively target the more labile carbon-iodine bond at the C4 position of the pyrazole ring.

The Catalytic Cycle and Principles of Regioselectivity

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this mechanism is paramount to rational reaction design and optimization.

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The regioselectivity in the amination of 5-bromo-4-iodo-1-methyl-1H-pyrazole is determined at the oxidative addition step. The carbon-iodine bond is weaker than the carbon-bromine bond, leading to a lower activation energy for the oxidative addition of the C-I bond to the Pd(0) catalyst. By carefully controlling the reaction temperature and time, it is possible to achieve high conversion at the iodo-position while leaving the bromo-position intact for subsequent transformations.

Reaction Design and Optimization

The success of a selective Buchwald-Hartwig amination hinges on the judicious choice of several key parameters.

| Parameter | Recommendation for Selective C4 Amination | Rationale |

| Palladium Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is readily reduced in situ to the active Pd(0) species. Both are widely used and commercially available. |

| Ligand | Xantphos or a bulky biarylphosphine ligand (e.g., XPhos, RuPhos) | Xantphos, with its large bite angle, is known to promote the reductive elimination step and can be effective in preventing catalyst deactivation.[3] Bulky biarylphosphine ligands are generally effective for the amination of heteroaryl halides.[4] |

| Base | Cs₂CO₃ (Cesium carbonate) or K₃PO₄ (Potassium phosphate) | These are considered milder bases compared to sodium tert-butoxide (NaOtBu) and are often effective in promoting the reaction while minimizing base-induced side reactions. For less reactive amines, a stronger base like NaOtBu may be necessary. |

| Solvent | Dioxane or Toluene | These are common, relatively non-polar aprotic solvents for Buchwald-Hartwig aminations. Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.[2] |

| Temperature | 80-100 °C | This temperature range is typically sufficient to promote the selective oxidative addition of the C-I bond without significantly engaging the C-Br bond. Lower temperatures may lead to incomplete conversion, while higher temperatures could result in a loss of selectivity. |

| Amine Stoichiometry | 1.1 - 1.5 equivalents | A slight excess of the amine is used to drive the reaction to completion. |

Detailed Experimental Protocol

This protocol provides a general procedure for the selective mono-amination of 5-bromo-4-iodo-1-methyl-1H-pyrazole at the C4 position. Optimization may be required for specific amine coupling partners.

Figure 2: Experimental workflow for the selective amination.

Materials:

-

5-bromo-4-iodo-1-methyl-1H-pyrazole

-

Amine (primary or secondary)

-

Pd₂(dba)₃ or Pd(OAc)₂

-

Xantphos or other suitable ligand

-

Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄)

-

Anhydrous, degassed dioxane or toluene

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (oven-dried)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-4-iodo-1-methyl-1H-pyrazole (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere.

-

Solvent and Reagent Addition: Through the septum, add the anhydrous, degassed solvent (e.g., dioxane, to a concentration of 0.1-0.2 M with respect to the pyrazole). Then, add the amine (1.2 equiv) via syringe.

-

Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed or no further conversion is observed.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 4-amino-5-bromo-1-methyl-1H-pyrazole.

-

Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst (deactivated by air or moisture).- Insufficient temperature.- Inappropriate base for the specific amine. | - Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.- Increase the reaction temperature in increments of 10 °C.- Screen a stronger base, such as NaOtBu or K₂CO₃.[5] |

| Loss of Selectivity (Formation of Diamino Product) | - Reaction temperature is too high.- Prolonged reaction time. | - Lower the reaction temperature.- Monitor the reaction closely and stop it once the mono-aminated product is maximized. |

| Hydrodehalogenation (Loss of Halogen) | - Presence of water or other protic sources.- Certain ligand/base combinations can promote this side reaction. | - Ensure strictly anhydrous conditions.- Screen different ligands and bases. |

| Poor Product Recovery | - Product may be partially soluble in the aqueous phase.- Product may be volatile. | - Perform back-extraction of the aqueous layer with the organic solvent.- Use care during solvent removal under reduced pressure. |

Conclusion

The selective Buchwald-Hartwig amination of 5-bromo-4-iodo-1-methyl-1H-pyrazole is a powerful and reliable method for the synthesis of 4-amino-5-bromopyrazole derivatives. By understanding the principles of regioselectivity and carefully controlling the reaction parameters, researchers can achieve high yields of the desired mono-aminated product, opening avenues for the synthesis of novel and complex molecules for a wide range of applications. This guide provides a robust starting point for these synthetic endeavors, with the flexibility for optimization based on the specific amine coupling partner and desired scale.

References

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]

-

Mondal, P., Bora, U., & Sharma, G. K. (2025). Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. ResearchGate. Retrieved from [Link]

-

Kashani, S. K., Jessiman, J. E., & Newman, S. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

-

Ji, J., Li, T., & Bunnelle, W. (2003). Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Organic letters, 5(24), 4611-4. Retrieved from [Link]

-

Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4684. Retrieved from [Link]

-

Shimizu, T., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. Retrieved from [Link]

Sources

Synthesis of 4-aryl-5-bromo-1-methyl-1H-pyrazoles via cross-coupling

Application Note & Protocol

Title: A Robust and Regioselective Protocol for the Synthesis of 4-Aryl-5-bromo-1-methyl-1H-pyrazoles via Suzuki-Miyaura Cross-Coupling

Audience: Researchers, scientists, and drug development professionals.